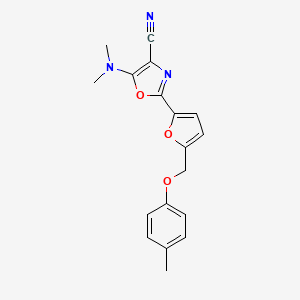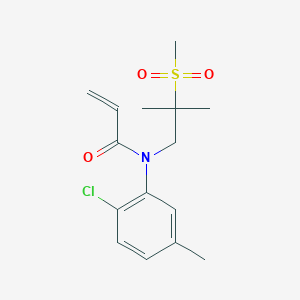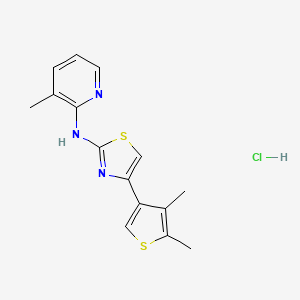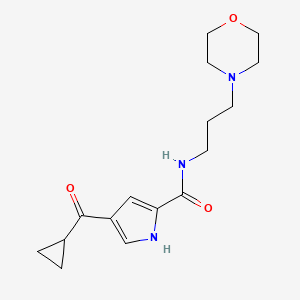![molecular formula C8H11FN2O3S B2854263 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride CAS No. 2287315-12-0](/img/structure/B2854263.png)
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonyl fluoride derivative of pyrazolo[5,1-b][1,3]oxazine and is commonly known as DDOF. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
DDOF has been shown to inhibit the activity of certain proteases, including thrombin and trypsin. It does this by irreversibly binding to the active site of the protease, thereby preventing substrate binding and catalysis. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, DDOF has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DDOF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain proteases, which can have implications for blood coagulation and inflammation. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, which can have implications for inflammatory diseases. Additionally, DDOF has been shown to induce apoptosis in cancer cells, which can have implications for cancer treatment.
実験室実験の利点と制限
DDOF has several advantages for lab experiments, including its high potency and specificity for certain proteases. Additionally, DDOF has been shown to have low toxicity in vitro, which makes it a good candidate for further study. However, DDOF has some limitations, including its relatively complex synthesis and its potential for off-target effects.
将来の方向性
There are several future directions for the study of DDOF. One area of research is the development of DDOF derivatives with improved potency and specificity for certain proteases. Another area of research is the development of DDOF-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer effects of DDOF in vivo.
合成法
The synthesis of DDOF can be achieved through a multistep reaction. The first step involves the condensation of 3,5-dimethylpyrazole with ethyl acetoacetate to form 3,5-dimethyl-1-phenylpyrazole. The second step involves the reaction of 3,5-dimethyl-1-phenylpyrazole with hydroxylamine hydrochloride to form 3,5-dimethyl-1-phenylpyrazol-4-ol. The third step involves the reaction of 3,5-dimethyl-1-phenylpyrazol-4-ol with chlorosulfonic acid to form 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. The final step involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with potassium fluoride to form DDOF.
科学的研究の応用
DDOF has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a protease inhibitor, anti-inflammatory agent, and anti-cancer agent. DDOF has also been studied for its potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFUSMVQQDLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)



![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)


